![molecular formula C11H10N4O B1448739 N-(Furan-2-ylmethyl)imidazo[1,2-b]pyridazin-6-amin CAS No. 1803606-30-5](/img/structure/B1448739.png)

N-(Furan-2-ylmethyl)imidazo[1,2-b]pyridazin-6-amin

Übersicht

Beschreibung

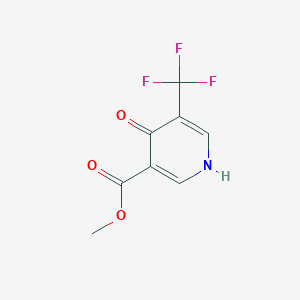

“N-(furan-2-ylmethyl)imidazo[1,2-b]pyridazin-6-amine” is a chemical compound with the CAS Number: 1803606-30-5 . It has a molecular weight of 214.23 . The IUPAC name for this compound is N-(furan-2-ylmethyl)imidazo[1,2-b]pyridazin-6-amine . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for “N-(furan-2-ylmethyl)imidazo[1,2-b]pyridazin-6-amine” is 1S/C11H10N4O/c1-2-9(16-7-1)8-13-10-3-4-11-12-5-6-15(11)14-10/h1-7H,8H2,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis

“N-(furan-2-ylmethyl)imidazo[1,2-b]pyridazin-6-amine” is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität

Furan-Derivate, einschließlich N-(Furan-2-ylmethyl)imidazo[1,2-b]pyridazin-6-amin, haben eine signifikante antibakterielle Aktivität gezeigt . Sie wurden im Kampf gegen bakterielle Infektionen eingesetzt, die durch Stämme verursacht werden . Die Zunahme der Arzneimittelresistenz gegen klinisch eingesetzte Antiinfektiva hat die Entdeckung neuer antimikrobieller Verbindungen erforderlich gemacht .

Antivirale Aktivität

Furfural-Derivate, zu denen Furan-Verbindungen gehören, haben ein potenzielles antivirales Potenzial gezeigt . Dadurch sind sie wertvolle Wirkstoffe in antiviralen Medikamenten .

Antioxidative Aktivität

Furfural-Derivate haben auch antioxidative Eigenschaften gezeigt . Antioxidantien sind Substanzen, die Schäden an Zellen durch freie Radikale verhindern oder verlangsamen können .

Antitumor-Aktivität

Furan-haltige Verbindungen wurden aufgrund ihrer vorteilhaften biologischen und pharmakologischen Eigenschaften in verschiedenen Krankheitsbereichen eingesetzt . Einer dieser Bereiche ist die Entwicklung von Krebsmedikamenten .

Einsatz in optoelektronischen Geräten

Imidazo[1,2-b]pyridazin-6-amin-Verbindungen haben im Bereich der Materialwissenschaften vielversprechend gezeigt . Sie wurden in verschiedenen technologischen Anwendungen berichtet, z. B. in optoelektronischen Geräten .

Einsatz in Sensoren

Eine weitere Anwendung von Imidazo[1,2-b]pyridazin-6-amin-Verbindungen ist die Entwicklung von Sensoren . Diese Verbindungen haben Potenzial gezeigt, um empfindlichere und genauere Sensoren zu entwickeln .

Einsatz in der konfokalen Mikroskopie und Bildgebung

Imidazo[1,2-b]pyridazin-6-amin-Verbindungen wurden auch als Emitter für konfokale Mikroskopie und Bildgebung verwendet . Dies ermöglicht eine bessere Visualisierung und Analyse in der wissenschaftlichen Forschung .

Antihistaminische Aktivität

Furfural-Derivate haben ein potenzielles antihistaminisches Potenzial gezeigt . Antihistaminika sind Medikamente, die allergische Rhinitis und andere Allergien behandeln .

Wirkmechanismus

Target of Action

It’s worth noting that similar compounds have shown significant anti-proliferative activity, especially against non-small cell lung cancer .

Biochemical Pathways

Related compounds have been found to exhibit anti-proliferative activity, suggesting they may influence cell growth and division pathways .

Result of Action

Related compounds have demonstrated anti-proliferative activity, indicating they may inhibit cell growth .

Biochemische Analyse

Biochemical Properties

N-(furan-2-ylmethyl)imidazo[1,2-b]pyridazin-6-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain kinases, which are enzymes that transfer phosphate groups to specific substrates. These interactions can modulate the activity of the kinases, thereby affecting downstream signaling pathways. Additionally, N-(furan-2-ylmethyl)imidazo[1,2-b]pyridazin-6-amine can bind to specific receptors on cell surfaces, influencing cellular responses to external stimuli .

Cellular Effects

The effects of N-(furan-2-ylmethyl)imidazo[1,2-b]pyridazin-6-amine on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. By altering the activity of this pathway, N-(furan-2-ylmethyl)imidazo[1,2-b]pyridazin-6-amine can impact cell growth and survival . Furthermore, this compound can influence the expression of genes involved in metabolic processes, thereby affecting cellular energy production and utilization .

Molecular Mechanism

At the molecular level, N-(furan-2-ylmethyl)imidazo[1,2-b]pyridazin-6-amine exerts its effects through various mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For instance, N-(furan-2-ylmethyl)imidazo[1,2-b]pyridazin-6-amine has been shown to inhibit certain proteases, which are enzymes that break down proteins . This inhibition can lead to the accumulation of specific proteins within cells, thereby affecting cellular function. Additionally, this compound can modulate gene expression by interacting with transcription factors, which are proteins that regulate the transcription of specific genes .

Temporal Effects in Laboratory Settings

The effects of N-(furan-2-ylmethyl)imidazo[1,2-b]pyridazin-6-amine can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation, resulting in reduced efficacy . Long-term studies have also indicated that N-(furan-2-ylmethyl)imidazo[1,2-b]pyridazin-6-amine can have lasting effects on cellular function, particularly in terms of gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of N-(furan-2-ylmethyl)imidazo[1,2-b]pyridazin-6-amine vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as enhancing cellular metabolism and promoting cell survival . At higher doses, it can exhibit toxic effects, including cell death and tissue damage . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating that there is an optimal dose range for its beneficial effects .

Metabolic Pathways

N-(furan-2-ylmethyl)imidazo[1,2-b]pyridazin-6-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for metabolic processes, such as glycolysis and the citric acid cycle . By modulating the activity of these enzymes, this compound can influence metabolic flux and alter the levels of specific metabolites within cells . Additionally, N-(furan-2-ylmethyl)imidazo[1,2-b]pyridazin-6-amine can affect the synthesis and degradation of certain biomolecules, further impacting cellular metabolism .

Transport and Distribution

The transport and distribution of N-(furan-2-ylmethyl)imidazo[1,2-b]pyridazin-6-amine within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cell membranes and its localization within specific cellular compartments . Once inside the cell, N-(furan-2-ylmethyl)imidazo[1,2-b]pyridazin-6-amine can accumulate in certain organelles, such as the mitochondria and the nucleus, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of N-(furan-2-ylmethyl)imidazo[1,2-b]pyridazin-6-amine is critical for its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, it can be localized to the mitochondria, where it influences energy production and metabolic processes . Additionally, N-(furan-2-ylmethyl)imidazo[1,2-b]pyridazin-6-amine can be found in the nucleus, where it interacts with transcription factors and modulates gene expression .

Eigenschaften

IUPAC Name |

N-(furan-2-ylmethyl)imidazo[1,2-b]pyridazin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O/c1-2-9(16-7-1)8-13-10-3-4-11-12-5-6-15(11)14-10/h1-7H,8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BATROYJNHDRWEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC2=NN3C=CN=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(2-Hydroxyethyl)piperidin-1-yl]propan-1-one](/img/structure/B1448663.png)

![2,2,2-trifluoroethyl N-[4-(methoxymethoxy)phenyl]carbamate](/img/structure/B1448670.png)